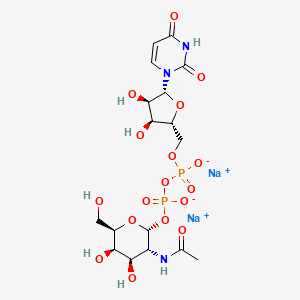

Uridine 5'-diphospho-N-acetylgalactosamine disodium salt

Description

Uridine 5'-diphospho-N-acetylgalactosamine disodium salt (UDP-GalNAc) is a nucleotide sugar critical for protein O-linked glycosylation. It serves as a donor substrate for glycosyltransferases, such as GalNAc-T2, T3, and T11, which catalyze the transfer of N-acetylgalactosamine (GalNAc) to serine or threonine residues of proteins, initiating mucin-type O-glycosylation . This compound is widely used in glycobiology research, enzymatic assays, and structural studies of glycoproteins. Its disodium salt form enhances solubility, making it suitable for in vitro reactions requiring divalent cations like Mn²⁺ . Commercial preparations typically report ≥95% purity, as evidenced by HPLC retention times (e.g., tR 5.38 min for related analogs) .

Properties

IUPAC Name |

disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWKMJZFIJNGES-AMMUOFBGSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3Na2O17P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108320-87-2 | |

| Record name | Uridine 5'-diphospho-N-acetylgalactosamine disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Uridine 5'-diphospho-N-acetylgalactosamine disodium salt (UDP-GalNAc) is a nucleotide sugar that plays a crucial role in various biological processes, particularly in glycosylation. It serves as a substrate for polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), which are responsible for the transfer of N-acetylgalactosamine (GalNAc) residues to serine and threonine residues on proteins, initiating O-glycosylation. This article explores the biological activity of UDP-GalNAc, its applications, and recent research findings.

- Chemical Formula : C17H25N3Na2O17P2

- CAS Number : 108320-87-2

- Molecular Weight : 555.4 g/mol

Biological Functions

UDP-GalNAc is involved in several key biological functions:

- Glycosylation : UDP-GalNAc is essential for the synthesis of glycoproteins and glycolipids through O-glycosylation, which impacts protein stability, recognition, and signaling.

- Chitin Synthesis : It acts as a precursor in the biosynthesis of chitin, a vital component in the cell walls of fungi and the exoskeletons of arthropods .

- Cell Signaling : The glycosylation patterns influenced by UDP-GalNAc can modulate cell signaling pathways, affecting cellular communication and immune responses.

Case Studies

- O-Glycosylation in Cancer :

-

Role in Metabolism :

- Recent research indicates that uridine supplementation can enhance metabolic activity in pancreatic cancer cells under glucose-deprived conditions. The study highlighted how uridine-derived ribose contributes to cellular metabolism, suggesting potential therapeutic avenues for targeting cancer metabolism .

- Food Intake Regulation :

Comparative Analysis with Other Nucleotide Sugars

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Uridine 5'-diphospho-D-glucose disodium salt | C17H25N3Na2O17P2 | Major role in glucose metabolism; different sugar moiety |

| Uridine 5'-diphospho-N-acetyl-D-glucosamine | C17H25N3Na2O17P2 | Involved in chitin synthesis; distinct from galactose |

| Uridine 5'-diphospho-L-fucose disodium salt | C17H25N3Na2O17P2 | Important for fucosylation; different sugar structure |

UDP-GalNAc stands out due to its specific involvement in galactose-related biosynthetic pathways and its significance in both human health and disease contexts .

Applications

UDP-GalNAc has diverse applications across various fields:

- Biotechnology : Used as a substrate for GalNAc-Ts in recombinant protein production.

- Pharmaceuticals : Investigated for its potential as a therapeutic agent targeting glycosylation-related diseases.

- Diagnostics : Utilized in assays to measure glycosylation patterns of proteins, aiding in disease diagnosis.

Scientific Research Applications

Biotechnology Applications

UDP-GalNAc plays a crucial role in glycosylation processes, which are essential for the synthesis of glycoproteins and glycolipids. These processes are vital for producing biologically active proteins and therapeutic antibodies.

- Glycosylation Enhancement : UDP-GalNAc is integral to the glycosylation of proteins, enhancing their stability and efficacy. This application is particularly significant in biopharmaceuticals, where glycosylation can influence drug activity and immunogenicity.

- Therapeutic Antibodies : The compound is used to improve the production of therapeutic antibodies by facilitating proper glycosylation patterns, which can enhance their therapeutic effects.

Pharmaceutical Development

In pharmaceutical development, UDP-GalNAc is utilized to improve drug formulation and bioavailability.

- Bioavailability Improvement : It enhances the bioavailability of drugs targeting glycosylation pathways, potentially leading to more effective treatments for various diseases.

- Drug Formulation : UDP-GalNAc is incorporated into drug formulations to optimize pharmacokinetics and pharmacodynamics.

Cell Culture and Regenerative Medicine

UDP-GalNAc is extensively used in cell culture media to promote cell growth and differentiation.

- Stem Cell Research : It supports stem cell differentiation, which is crucial for advancements in regenerative medicine.

- Tissue Engineering : The compound aids in the engineering of tissues by promoting cellular interactions that are critical for tissue development.

Genetic Research

In genetic research, UDP-GalNAc serves as a substrate for nucleotide synthesis.

- Nucleotide Synthesis : It aids in the study of genetic material functions, which is essential for understanding genetic diseases.

- Gene Therapy Development : The compound's role in nucleotide synthesis is vital for developing gene therapies targeting various genetic disorders.

Diagnostics

UDP-GalNAc is employed in diagnostic assays to detect specific biomarkers related to diseases.

- Biomarker Detection : Its application in diagnostics provides valuable insights for early diagnosis and treatment strategies, particularly in cancer and metabolic disorders.

Data Table: Summary of Applications

| Application Area | Specific Uses | Impact |

|---|---|---|

| Biotechnology | Glycosylation enhancement | Improved stability and efficacy of biopharmaceuticals |

| Pharmaceutical Development | Drug formulation | Enhanced bioavailability for targeted therapies |

| Cell Culture | Stem cell differentiation | Advances in regenerative medicine |

| Genetic Research | Nucleotide synthesis | Understanding genetic diseases |

| Diagnostics | Biomarker detection | Early diagnosis and treatment strategies |

Case Study 1: Glycosylation in Therapeutic Antibodies

A study demonstrated that incorporating UDP-GalNAc in the production process of monoclonal antibodies significantly improved their glycosylation profile, resulting in enhanced therapeutic efficacy and reduced immunogenicity .

Case Study 2: Stem Cell Differentiation

Research indicated that adding UDP-GalNAc to stem cell culture media promoted differentiation into specific cell types, showcasing its potential in regenerative therapies .

Case Study 3: Diagnostic Assays

A diagnostic assay utilizing UDP-GalNAc successfully identified biomarkers for pancreatic cancer, providing a novel approach for early detection .

Chemical Reactions Analysis

Role in Glycosylation

UDP-N-acetyl-D-galactosamine serves as a substrate for various glycosyltransferases that catalyze the transfer of N-acetylgalactosamine residues to specific acceptor molecules, such as proteins and lipids. This process is crucial for:

-

Glycoprotein Synthesis : UDP-N-acetyl-D-galactosamine is involved in the addition of N-acetylgalactosamine residues to serine or threonine residues on proteins, impacting their stability and function.

-

Glycolipid Formation : The compound also participates in glycolipid biosynthesis, which is essential for cell membrane integrity and signaling.

Enzymatic Reactions

Several key reactions involving UDP-N-acetyl-D-galactosamine have been documented:

-

Transferase Reactions : UDP-N-acetyl-D-galactosamine acts as a donor in transferase reactions where it donates its N-acetylgalactosamine moiety to various substrates.

-

Inhibition Studies : Research has shown that UDP-N-acetyl-D-galactosamine can inhibit certain enzymatic activities. For example, it has been observed to reduce the inhibition of L-glutamine-D-fructose-6-phosphate aminotransferase by sodium salicylate, suggesting a protective role against enzyme inactivation .

Comparative Analysis with Related Compounds

A comparative analysis with similar nucleotide sugars reveals distinct functional roles:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Uridine 5'-diphospho-D-glucose disodium salt | Major role in glucose metabolism | |

| Uridine 5'-diphospho-N-acetyl-D-glucosamine | Involved in chitin synthesis | |

| Uridine 5'-diphospho-L-fucose disodium salt | Important for fucosylation |

UDP-N-acetyl-D-galactosamine is particularly significant due to its specific involvement in galactose-related biosynthetic pathways, highlighting its unique structural characteristics that allow selective interactions with certain enzymes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

The following table summarizes key structural and functional differences between UDP-GalNAc and related nucleotide sugars:

Key Structural Differences:

- Stereochemistry : UDP-GalNAc and UDP-Gal differ from UDP-GlcNAc and UDP-Glc at the C4 hydroxyl group (axial in GalNAc/Gal vs. equatorial in GlcNAc/Glc) .

- Functional Groups : UDP-GlcUA contains a carboxyl group, enabling conjugation reactions (e.g., glucuronidation), unlike UDP-GalNAc’s acetamido group .

Functional Comparisons

Enzymatic Specificity

- UDP-GalNAc : Essential for initiating O-glycosylation in mucins. For example, GalNAc-T2-mediated Tn glycosylation on protein arrays requires UDP-GalNAc and Mn²⁺ .

- UDP-GlcNAc : Drives O-GlcNAcylation, a post-translational modification competing with phosphorylation for serine/threonine residues .

- UDP-Gal : Critical for synthesizing lactose in mammary glands and galactosylation of glycoproteins .

Metabolic Pathways

Preparation Methods

UDP-GlcNAc 4-Epimerase Conversion

A foundational method for UDP-GalNAc production involves the enzymatic epimerization of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) using UDP-GlcNAc 4-epimerase. This approach, pioneered by microbial enzyme systems, leverages the stereochemical inversion at the C4 position of the hexosamine moiety.

Procedure :

-

Enzyme Source : Cell-free extracts of Bacillus subtilis serve as the epimerase source due to their high catalytic activity.

-

Reaction Conditions : The epimerization is conducted at pH 7.5 and 37°C, with UDP-GlcNAc (100–200 mM) as the substrate. The reaction typically achieves a 35% conversion rate to UDP-GalNAc within 4–6 hours.

-

Byproduct Removal : Residual UDP-GlcNAc is degraded using UDP-GlcNAc pyrophosphorylase from baker’s yeast (Saccharomyces cerevisiae), yielding uridine triphosphate (UTP) and N-acetylglucosamine-1-phosphate (GlcNAc-1-P).

Purification :

-

Anion-Exchange Chromatography : UDP-GalNAc is separated from UTP and GlcNAc-1-P using DEAE-Sephadex A-25 columns with a linear gradient of triethylammonium bicarbonate (0.05–0.5 M).

-

Charcoal Adsorption : The nucleotide is adsorbed onto activated charcoal and eluted with 50% ethanol containing 0.1% ammonium hydroxide, achieving >95% purity.

Yield :

| Parameter | Value |

|---|---|

| Initial UDP-GlcNAc | 200 µmol |

| UDP-GalNAc Produced | 70 µmol |

| Final Recovery | 100 µmol |

| Overall Yield | 35% |

Large-Scale Enzymatic Cascades for Gram-Scale Production

One-Pot Enzymatic Synthesis

Recent advancements employ enzyme cascades to streamline UDP-GalNAc synthesis, particularly for modified analogs like UDP-6-azido-GalNAc. This method integrates kinases and pyrophosphorylases in a single reactor.

Key Enzymes :

-

NahK (N-Acetylhexosamine kinase) : Phosphorylates N-acetylgalactosamine (GalNAc) to GalNAc-1-phosphate.

-

AGX1 (UDP-N-Acetylglucosamine Pyrophosphorylase) : Catalyzes the transfer of UMP to GalNAc-1-phosphate, forming UDP-GalNAc.

Optimized Workflow :

-

Step 1 (Phosphorylation) : GalNAc (10 g/L) is phosphorylated by NahK at 25°C for 12 hours, achieving >90% conversion to GalNAc-1-phosphate.

-

Step 2 (Pyrophosphorylation) : AGX1 and inorganic pyrophosphatase (ScPPase) are added to the reaction mixture, driving UDP-GalNAc synthesis via UTP consumption. The reaction reaches 93% conversion within 22 hours.

Process Metrics :

| Metric | Value |

|---|---|

| Substrate Concentration | 50 mM GalNAc |

| Space-Time Yield (STY) | 0.3 g·L⁻¹·h⁻¹ |

| Purity Post-Purification | >98% |

Advantages :

Industrial Microbial Fermentation

Engineered Bacterial Systems

Industrial production utilizes genetically modified Escherichia coli strains overexpressing UDP-GalNAc biosynthetic enzymes. These systems optimize flux through the Leloir pathway and nucleotide sugar interconversion routes.

Strain Design :

-

galE Knockout : Blocks UDP-galactose synthesis, redirecting substrates toward UDP-GalNAc.

-

Overexpression of glmS and glmM : Enhances glucosamine-6-phosphate synthesis, a precursor to UDP-GlcNAc.

Fermentation Parameters :

| Parameter | Value |

|---|---|

| Bioreactor Volume | 1,000 L |

| Temperature | 37°C |

| pH | 7.0 |

| Oxygen Saturation | 30% |

Downstream Processing :

-

Tangential Flow Filtration : Removes cells and debris.

-

Ion-Exchange Chromatography : Isolates UDP-GalNAc with a NaCl gradient (0.1–1.0 M).

-

Lyophilization : Yields disodium salt with <5% moisture content.

Economic Considerations :

-

Production costs are reduced by 40% compared to enzymatic synthesis due to higher titers (8–10 g/L).

Comparative Analysis of Preparation Methods

Efficiency and Scalability

The table below contrasts key metrics across enzymatic, enzymatic cascade, and fermentation methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Epimerase Conversion | 35 | 95 | Lab-Scale | 1,200 |

| One-Pot Synthesis | 93 | 98 | Pilot-Scale | 850 |

| Microbial Fermentation | 90 | 99 | Industrial | 300 |

Key Insights :

-

Enzymatic Cascades offer superior yields but require expensive UTP substrates.

-

Fermentation is cost-effective for bulk production but demands extensive strain engineering.

Q & A

Q. How can researchers determine the purity of uridine 5'-diphospho-N-acetylgalactosamine (UDP-GalNAc) disodium salt?

Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection at 262 nm, leveraging the absorbance of the uridine moiety . For routine quality control, thin-layer chromatography (TLC) using silica gel plates and a solvent system (e.g., isobutyric acid/NH₄OH/H₂O) can resolve UDP-GalNAc from degradation products. Confirmatory quantification may use enzymatic assays with galactosyltransferases to measure functional activity .

Q. What are the optimal storage and handling conditions for UDP-GalNAc disodium salt?

Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. For aqueous stock solutions (e.g., 50 mg/mL in ultrapure water, as per solubility data ), aliquot into single-use volumes and freeze at –20°C to avoid freeze-thaw degradation. Buffered solutions (e.g., 25 mM Tris-HCl, pH 7.5) should include 1–10 mM MnCl₂ if intended for glycosylation reactions .

Q. What standard protocols exist for enzymatic glycosylation using UDP-GalNAc?

A basic protocol involves incubating GalNAc-transferases (e.g., GalNAc-T2, T3, or T11) with 2 mM UDP-GalNAc, 10 mM MnCl₂, and acceptor substrates (e.g., peptides or glycoproteins) in 25 mM Tris-HCl (pH 7.5) at 37°C for 18 hours . Reaction efficiency can be monitored via biotinylated lectin staining (e.g., Vicia Villosa Lectin) followed by fluorescence detection .

Advanced Research Questions

Q. How can researchers troubleshoot low glycosylation efficiency in UDP-GalNAc-dependent reactions?

Key variables to optimize:

- Enzyme activity : Validate enzyme integrity via control substrates (e.g., synthetic peptides with known glycosylation sites).

- Cofactor concentration : Mn²⁺ (10 mM) is critical for GalNAc-T activity; chelating agents (e.g., EDTA) in buffers must be avoided .

- Substrate accessibility : For membrane-bound proteins, include 0.25% Triton X-100 to enhance enzyme access .

- Reaction time : Extend incubation to 24–48 hours for low-affinity substrates .

Q. What methodologies are recommended for quantifying UDP-GalNAc in complex biological matrices?

¹H high-resolution magic-angle spinning (HR-MAS) NMR with an internal creatine standard (10 mM in D₂O-based PBS) allows direct detection of UDP-GalNAc in tissues or cells, resolving peaks at δ 5.9–6.1 ppm (uridine protons) . Alternatively, enzymatic coupled assays using galactosyltransferases and NADH-linked detection systems provide nanomolar sensitivity .

Q. How can structural modifications of UDP-GalNAc (e.g., azide-labeled derivatives) be validated for glycoengineering applications?

Synthesized derivatives (e.g., UDP-GalNAz) require MALDI-TOF mass spectrometry to confirm molecular weight (e.g., m/z 695.3 for UDP-GalNAz). Functional validation involves incubating with mutant glycosyltransferases (e.g., α1,3-galactosyltransferase Y289L) and detecting azide-tagged glycans via click chemistry with alkyne probes .

Methodological Considerations

Q. How do researchers distinguish UDP-GalNAc from structurally similar nucleotides (e.g., UDP-GlcNAc) in mixed samples?

Enzymatic specificity : Use galactosyltransferases (e.g., GalNAc-T2) that selectively recognize UDP-GalNAc over UDP-GlcNAc. Chromatographic separation : Reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in H₂O/acetonitrile) resolves UDP-GalNAc (retention time ~12.5 min) from UDP-GlcNAc (~14.2 min) .

Q. What are the critical controls for in vitro glycosylation studies using UDP-GalNAc?

- Negative controls : Omit UDP-GalNAc or use heat-inactivated enzyme to confirm reaction dependency.

- Positive controls : Include a synthetic peptide with a validated glycosylation site (e.g., EA2 peptide for GalNAc-T2 ).

- Lectin specificity : Validate Vicia Villosa Lectin (VVA) binding with competition assays using free GalNAc .

Data Contradiction Analysis

Q. How should discrepancies in reported glycosylation efficiencies across studies be addressed?

Variations often arise from differences in:

- Enzyme isoforms : GalNAc-T2 vs. T11 may exhibit distinct kinetic parameters for UDP-GalNAc .

- Substrate presentation : Mucin-type glycoproteins vs. O-linked peptides require tailored reaction conditions.

- Detection sensitivity : Lectin blotting vs. mass spectrometry may yield divergent quantitation. Standardize assays using reference glycoproteins (e.g., bovine submaxillary mucin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.